molecular formula C15H11NO2S B2762377 2-Methyl-3-(thiophene-2-carbonyl)-indolizine-1-carbaldehyde CAS No. 750640-95-0

2-Methyl-3-(thiophene-2-carbonyl)-indolizine-1-carbaldehyde

Cat. No.: B2762377
CAS No.: 750640-95-0
M. Wt: 269.32
InChI Key: NKVXBYYGVBAWID-UHFFFAOYSA-N
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Description

2-Methyl-3-(thiophene-2-carbonyl)-indolizine-1-carbaldehyde is a heterocyclic compound that features both indolizine and thiophene moieties. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(thiophene-2-carbonyl)-indolizine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2-methylindolizine with thiophene-2-carboxylic acid under acidic conditions, followed by oxidation to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure the reaction proceeds efficiently and safely .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(thiophene-2-carbonyl)-indolizine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-3-(thiophene-2-carbonyl)-indolizine-1-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(thiophene-2-carbonyl)-indolizine-1-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Methylindolizine: Shares the indolizine core but lacks the thiophene and aldehyde functionalities.

    Thiophene-2-carboxaldehyde: Contains the thiophene and aldehyde groups but lacks the indolizine moiety.

Uniqueness

2-Methyl-3-(thiophene-2-carbonyl)-indolizine-1-carbaldehyde is unique due to the combination of indolizine and thiophene structures, which confer distinct electronic and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

2-methyl-3-(thiophene-2-carbonyl)indolizine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-10-11(9-17)12-5-2-3-7-16(12)14(10)15(18)13-6-4-8-19-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVXBYYGVBAWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-(thiophene-2-carbonyl)-indolizine-1-carbaldehyde
Reactant of Route 2
2-Methyl-3-(thiophene-2-carbonyl)-indolizine-1-carbaldehyde
Reactant of Route 3
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2-Methyl-3-(thiophene-2-carbonyl)-indolizine-1-carbaldehyde
Reactant of Route 4
2-Methyl-3-(thiophene-2-carbonyl)-indolizine-1-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2-Methyl-3-(thiophene-2-carbonyl)-indolizine-1-carbaldehyde
Reactant of Route 6
2-Methyl-3-(thiophene-2-carbonyl)-indolizine-1-carbaldehyde

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